molecular formula C5H10N6O B3035458 2-[5-(Dimethylamino)tetrazol-1-yl]acetamide CAS No. 321432-54-6

2-[5-(Dimethylamino)tetrazol-1-yl]acetamide

Cat. No. B3035458
CAS RN: 321432-54-6
M. Wt: 170.17 g/mol
InChI Key: RKLVZMPZSKPNJC-UHFFFAOYSA-N
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Description

“2-[5-(Dimethylamino)tetrazol-1-yl]acetamide” is a chemical compound, but there’s not much detailed information available about it .


Molecular Structure Analysis

The molecular formula for this compound is C7H13N7O2, with an average mass of 227.224 Da and a monoisotopic mass of 227.113068 Da .

Scientific Research Applications

Energetic Materials

One of the significant applications of this compound is in the field of energetic materials . A series of C–N linked bistetrazolate nitramino compounds, including 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, were successfully prepared from readily available 5-aminotetrazole . These compounds have high nitrogen contents and high heats of formation, which endow them with prominent detonation performance .

High-Performance Explosives

The compound exhibits excellent calculated detonation velocity, superior to that of CL-20 . Its impact and friction sensitivities are comparable to those of HMX . These properties make it a promising candidate for application as a high-performance energetic material .

Bioisosteres of Carboxylic Acids

Tetrazoles, including “2-[5-(Dimethylamino)tetrazol-1-yl]acetamide”, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property makes them interesting for researchers in the field of medicinal chemistry .

Receptor-Ligand Interactions

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .

Enhanced Cell Membrane Penetration

Tetrazolate anions are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes .

Diverse Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities . This makes them valuable in the development of new pharmaceuticals .

Interaction with TP53 and NF-KAPPA-B

Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B . This suggests potential applications in targeted drug design .

properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O/c1-10(2)5-7-8-9-11(5)3-4(6)12/h3H2,1-2H3,(H2,6,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLVZMPZSKPNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266866
Record name 5-(Dimethylamino)-1H-tetrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Dimethylamino)tetrazol-1-yl]acetamide

CAS RN

321432-54-6
Record name 5-(Dimethylamino)-1H-tetrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-1H-tetrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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